1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone
CAS No.: 924869-20-5
Cat. No.: VC2263096
Molecular Formula: C11H12N2O5S
Molecular Weight: 284.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 924869-20-5 |
|---|---|
| Molecular Formula | C11H12N2O5S |
| Molecular Weight | 284.29 g/mol |
| IUPAC Name | 1-(4-nitrophenyl)sulfonylpiperidin-4-one |
| Standard InChI | InChI=1S/C11H12N2O5S/c14-10-5-7-12(8-6-10)19(17,18)11-3-1-9(2-4-11)13(15)16/h1-4H,5-8H2 |
| Standard InChI Key | BXFUYAKJRYAMHR-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | C1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Nomenclature
1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone is known by several systematic names within chemical databases and research literature. This compound is classified under the broader category of sulfonamides with heterocyclic components.
Identification Parameters
The compound is characterized by the following identification parameters:
| Parameter | Value |
|---|---|
| CAS Number | 924869-20-5 |
| IUPAC Name | 1-(4-nitrophenyl)sulfonylpiperidin-4-one |
| Molecular Formula | C₁₁H₁₂N₂O₅S |
| Molecular Weight | 284.29 g/mol |
| Standard InChI | InChI=1S/C11H12N2O5S/c14-10-5-7-12(8-6-10)19(17,18)11-3-1-9(2-4-11)13(15)16/h1-4H,5-8H2 |
| Standard InChIKey | BXFUYAKJRYAMHR-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)N+[O-] |
| PubChem Compound ID | 18526138 |
Alternative Names
The compound is also referred to by several alternative names in scientific literature and commercial catalogs:
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1-[(4-Nitrophenyl)sulfonyl]-4-piperidinone
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1-(4-Nitrobenzenesulfonyl)piperidin-4-one
Structural Characteristics
Molecular Structure
1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone features a piperidinone ring with a ketone functionality at the 4-position. The nitrogen atom of the piperidinone is bound to a 4-nitrophenylsulfonyl group, creating a sulfonamide linkage. The nitro group is positioned para to the sulfonyl attachment on the benzene ring.
Physical and Chemical Properties
The compound exhibits specific physical and chemical properties that influence its behavior in various applications:
| Property | Description |
|---|---|
| Physical State | Solid at room temperature |
| Solubility | Limited water solubility; soluble in organic solvents |
| LogP | Not specifically reported, but expected to be moderate based on structure |
| PSA (Polar Surface Area) | Not specifically reported, but expected to be high due to nitro and sulfonyl groups |
| Reactivity | Reactive at the carbonyl group and sulfonamide linkage |
Applications and Research Use
Pharmaceutical Intermediates
1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone serves primarily as an intermediate in pharmaceutical synthesis. The compound's functionalized structure makes it valuable in the creation of more complex medicinal compounds.
Research Applications
The compound is designated specifically for research and development purposes. According to safety documentation, it should only be used "for research and development use by, or directly under the supervision of, a technically qualified individual" .
| Hazard Category | Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) |
First Aid Procedures
In case of exposure, the following first aid measures are recommended:
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Skin contact: Wash with plenty of soap and water
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Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing
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Eye contact: Rinse cautiously with water for several minutes; remove contact lenses if present and continue rinsing
| Quantity | Approximate Price (CymitQuimica, 2019) |
|---|---|
| 500mg | 198.00 € |
| 1g | 302.00 € |
| 5g | 859.00 € |
Related Compounds and Research
Structural Analogs
Several structural analogs of 1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone have been reported in the literature:
| Compound | CAS Number | Key Differences |
|---|---|---|
| 1-(4-chlorophenyl)sulfonylpiperidin-4-one | 156634-92-3 | Contains chloro instead of nitro substituent |
| 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP) | Not specified | Contains piperazine with phenyl substituent instead of piperidinone |
| 1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyridinyl)piperazine | 71422-42-9 | Contains piperazine with pyridinyl substituent |
Biological Activity Research
While direct research on 1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone's biological activity is limited in the available literature, a structurally related compound, 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP), has shown promising neuroprotective properties:
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NSPP mitigates radiation-induced normal tissue toxicity in mouse brains
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It increases neural stem/progenitor cells after brain irradiation in female animals
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Inhibits radiation-induced microglia activation and expression of pro-inflammatory cytokine IL-6
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Mitigates radiation-induced decline in memory function
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Shows potential for treating cognitive decline in patients undergoing partial or whole brain irradiation
This research suggests that compounds sharing the 4-nitrophenylsulfonyl scaffold may possess interesting biological activities worth exploring.
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